molecular formula C9H15NO3 B14543865 Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate CAS No. 61930-87-8

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

Cat. No.: B14543865
CAS No.: 61930-87-8
M. Wt: 185.22 g/mol
InChI Key: ZEADJHSEWLEENP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate is a chemical compound with the molecular formula C9H15NO3. It is an ester derivative of pyrrolidinone and is often used in pharmaceutical and chemical research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate is unique due to its specific ester and pyrrolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

61930-87-8

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 3-(2-oxopyrrolidin-1-yl)propanoate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)5-7-10-6-3-4-8(10)11/h2-7H2,1H3

InChI Key

ZEADJHSEWLEENP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCCC1=O

Origin of Product

United States

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